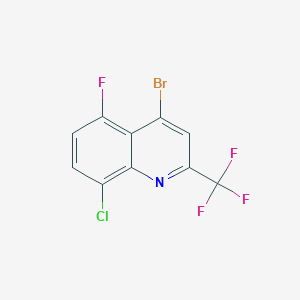
4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline
Overview
Description
4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method starts with the quinoline core, which is then functionalized through halogenation and trifluoromethylation reactions. Key steps include:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinoline ring. This can be achieved using reagents like N-bromosuccinimide (NBS) for bromination, N-chlorosuccinimide (NCS) for chlorination, and Selectfluor for fluorination.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated systems are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, this compound can participate in nucleophilic substitution reactions. For example, the bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: It can engage in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution with an amine would yield an aminoquinoline derivative.
Scientific Research Applications
Chemistry: In organic synthesis, 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline serves as a versatile building block for constructing more complex molecules. Its unique substituents make it valuable for studying electronic effects and steric hindrance in chemical reactions.
Biology and Medicine: This compound is explored for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and biochemical research.
Industry: In the materials science industry, this compound can be used to synthesize novel polymers and materials with specific electronic and optical properties. Its derivatives may find applications in the development of advanced materials for electronics and photonics.
Mechanism of Action
The mechanism by which 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple halogens and a trifluoromethyl group can enhance its binding affinity and specificity for certain molecular targets.
Molecular Targets and Pathways:
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
- 4-Bromo-2,8-bis(trifluoromethyl)quinoline
- 4-Chloro-2-(trifluoromethyl)quinoline
Comparison: Compared to similar compounds, 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline is unique due to the combination of bromine, chlorine, and fluorine atoms along with a trifluoromethyl group. This unique substitution pattern influences its chemical reactivity, biological activity, and potential applications. For instance, the presence of fluorine can enhance metabolic stability and bioavailability in medicinal chemistry applications.
Properties
IUPAC Name |
4-bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrClF4N/c11-4-3-7(10(14,15)16)17-9-5(12)1-2-6(13)8(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRORRAMYBPFAQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CC(=N2)C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















